molecular formula C13H12BrN3O B1427887 N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide CAS No. 1293156-74-7

N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide

Cat. No.: B1427887
CAS No.: 1293156-74-7
M. Wt: 306.16 g/mol
InChI Key: TVOMNMAFBWBYBV-UHFFFAOYSA-N
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Description

“N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide” is a heterocyclic organic compound with a molecular formula of C13H12BrN3O . It has a molecular weight of 306.16 . The IUPAC name for this compound is N-(3-((3-bromopyridin-2-yl)amino)phenyl)acetamide .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, including “this compound”, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically active compounds and inhibitors .


Physical and Chemical Properties Analysis

The compound is a white solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel Sulfonamide Derivatives Synthesis : N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide derivatives demonstrated good antimicrobial activity, especially against strains like 12a and 14a. Computational calculations provided a strong correlation between experimental and theoretical expectations for these new compounds (Fahim & Ismael, 2019).

  • Structural Analysis of Acetamide Derivatives : These compounds are typically 'V'-shaped and have intermolecular interactions like hydrogen bonds, which form three-dimensional arrays. Such structural properties are crucial in understanding their reactivity and potential as antimicrobial agents (Boechat et al., 2011).

Novel Synthesis Methods

  • Innovative Synthesis Techniques : Researchers have developed novel methods for preparing acetamide derivatives, which show potential for various applications, including medicinal chemistry. These techniques involve different reactants and conditions, yielding products with unique properties (Vorona et al., 2013).

Biological Activity and Applications

  • Acetylcholinesterase Inhibition : Certain N-substituted derivatives of acetamide have shown promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).

  • Antibacterial Agents Synthesis : Derivatives of this compound have been synthesized and found to possess significant antibacterial activity. Such compounds could be useful in developing new antibiotics or antimicrobial agents (Ramalingam et al., 2019).

  • β3-Adrenergic Receptor Agonists : Some N-phenyl-(2-aminothiazol-4-yl)acetamides show potent agonistic activity against the β3-adrenergic receptor, which could be beneficial in treating obesity and type 2 diabetes (Maruyama et al., 2012).

  • Anticancer Drug Development : Researchers have synthesized various derivatives that exhibit potential anticancer activity, suggesting a role in the development of new therapeutic agents for cancer treatment (Yurttaş et al., 2015).

Chemical Properties and Mechanisms

  • Vibrational Spectroscopy : The molecule has been characterized for vibrational signatures through Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its structural and electronic properties (Mary et al., 2022).

  • Halogenation Reactions : The compound undergoes interesting halogenation reactions, which have been studied for their electrophilic nature and potential applications in synthetic chemistry (Jordan & Markwell, 1978).

Mechanism of Action

Target of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value .

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides, a related class of compounds, have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been associated with varied medicinal applications , suggesting that they may impact multiple biochemical pathways.

Result of Action

Given the therapeutic significance of related compounds , it can be inferred that the compound may have notable effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMNMAFBWBYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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